![molecular formula C12H22N2O2 B1447456 8-Boc-8-氮杂双环[3.2.1]辛烷-2-胺 CAS No. 1419101-50-0](/img/structure/B1447456.png)

8-Boc-8-氮杂双环[3.2.1]辛烷-2-胺

描述

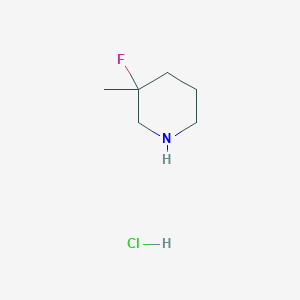

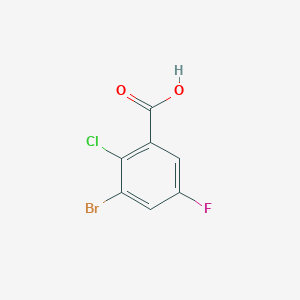

8-Boc-8-azabicyclo[3.2.1]octan-2-amine is a chemical compound with the CAS Number: 1419101-50-0 . It has a molecular weight of 226.32 . The IUPAC name of this compound is tert-butyl (1R,2S,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate . It is typically stored in a refrigerator and appears as a colorless to yellow sticky oil to semi-solid .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The Inchi Code for 8-Boc-8-azabicyclo[3.2.1]octan-2-amine is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Despite this, most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Physical And Chemical Properties Analysis

8-Boc-8-azabicyclo[3.2.1]octan-2-amine has a molecular weight of 226.32 . It is typically stored in a refrigerator and appears as a colorless to yellow sticky oil to semi-solid .科学研究应用

Tropane 生物碱的合成

应用概述: 8-氮杂双环[3.2.1]辛烷骨架是莨菪烷生物碱家族的核心,莨菪烷生物碱以其广泛的生物活性而闻名。 旨在以立体选择性方式制备这种结构的研究非常重要,因为莨菪烷生物碱具有治疗潜力 .

实验程序: 研究人员开发了方法,其中立体化学控制直接在生成 8-氮杂双环[3.2.1]辛烷结构的转化过程中实现,或通过从非手性莨菪酮衍生物开始的对称化过程实现 .

结果: 这些方法允许对双环骨架进行对映选择性构建,这对合成用于治疗神经和精神疾病的天然或合成莨菪烷至关重要 .

药物发现

应用概述: 2-氮杂双环[3.2.1]辛烷的独特结构,包括 8-Boc-8-氮杂双环[3.2.1]辛烷-2-胺,由于其具有挑战性但用途广泛的支架,在药物发现中具有巨大潜力 .

实验程序: 这种核心结构已被用作几个全合成的关键合成中间体,其方法侧重于以纯净的对映选择性形式获得这种支架 .

结果: 药物发现中的应用涵盖了各种治疗领域,利用了 8-氮杂双环[3.2.1]辛烷核心的结构复杂性和生物相关性 .

肽合成

应用概述: Boc-氮杂双环[3.2.1]辛烷是肽合成的通用构建块。 它在水和有机溶剂中的溶解性使其成为科学界宝贵的化合物.

实验程序: 该化合物用于合成复杂的肽,它可以在肽结构中引入构象约束和立体化学复杂性。

结果: 使用这种构建块促进了具有增强生物活性和稳定性的肽的开发,为治疗性肽研究的进步做出了贡献。

立体控制合成

应用概述: 8-氮杂双环[3.2.1]辛烷核心的立体控制合成对于创建具有特定手性的化合物至关重要,这对它们的生物活性至关重要 .

实验程序: 立体控制合成的方法通常涉及对映选择性构建包含所有必要立体化学信息的非环状起始材料 .

结果: 这些方法使能够创建立体化学丰富的化合物,这些化合物对于开发具有针对性生物效应的新药至关重要 .

神经和精神疾病治疗

应用概述: 莨菪烷生物碱家族的几个成员,其中包含 8-氮杂双环[3.2.1]辛烷核心,已被测试作为帕金森病、抑郁症、精神分裂症和惊恐障碍等神经和精神疾病的潜在治疗剂 .

实验程序: 研究集中于开发有效的方法,用于对映选择性合成莨菪烷或相关的支架,这些支架传统上通过从特定植物科中分离获得 .

结果: 合成的化合物在临床前和临床试验中显示出希望,为治疗复杂的神经疾病提供了新的途径 .

有机合成中的方法学发展

应用概述: 由于其在天然产物合成中的相关性,开发用于合成 8-氮杂双环[3.2.1]辛烷核心的新方法一直是有机化学领域关注的主题 .

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .

未来方向

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in this area of research, and future directions may include further exploration of the synthesis and applications of compounds with this structure.

作用机制

Target of Action

The 8-Boc-8-azabicyclo[3.2.1]octan-2-amine, also known as tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is a compound that is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets in the body, including neurotransmitter receptors such as the muscarinic acetylcholine receptors .

Mode of Action

Tropane alkaloids typically act as competitive antagonists at their target receptors, preventing the binding of endogenous neurotransmitters and thereby modulating the activity of these receptors .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. If it acts on neurotransmitter receptors like its tropane alkaloid counterparts, it could influence various neural pathways, including those involved in motor control, cognition, and mood regulation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. If it acts on neurotransmitter receptors, it could potentially alter neural signaling and lead to changes in various physiological processes .

属性

IUPAC Name |

tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSMXQVRQBFKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC(C1CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

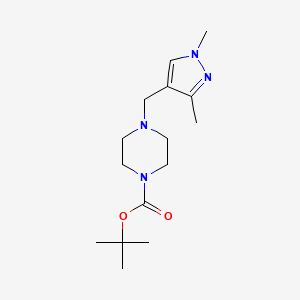

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B1447388.png)